molecular formula C16H32O3 B12429321 Ethylene Gycol Monomyristate-d4

Ethylene Gycol Monomyristate-d4

Cat. No.: B12429321
M. Wt: 276.45 g/mol
InChI Key: ABFWOTZXBYVPIF-QZPARXMSSA-N
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Description

Ethylene Glycol Monomyristate-d4: is a deuterated version of Ethylene Glycol Monomyristate. It is a diagnostic agent that binds to the amide receptors on polymorphonuclear leucocytes and damaged cells. This binding causes an increase in the production of reactive oxygen species and nitrogen compounds, which are cytotoxic . It has applications in the development of anti-inflammatory and anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene Glycol Monomyristate-d4 can be synthesized by esterification of myristic acid with ethylene glycol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of Ethylene Glycol Monomyristate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethylene Glycol Monomyristate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethylene Glycol Monomyristate-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethylene Glycol Monomyristate-d4 involves its binding to amide receptors on polymorphonuclear leucocytes and damaged cells. This binding leads to an increase in the production of reactive oxygen species and nitrogen compounds, which are cytotoxic. These reactive species can induce cell death in cancer cells and reduce inflammation in affected tissues .

Comparison with Similar Compounds

Comparison: Ethylene Glycol Monomyristate-d4 is unique due to its deuterium labeling, which makes it useful in stable isotope-labeled studies. This labeling allows for more precise tracking and analysis in various chemical and biological processes compared to its non-deuterated counterparts .

Properties

Molecular Formula

C16H32O3

Molecular Weight

276.45 g/mol

IUPAC Name

(1,1,2,2-tetradeuterio-2-hydroxyethyl) tetradecanoate

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3/i14D2,15D2

InChI Key

ABFWOTZXBYVPIF-QZPARXMSSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCO

Origin of Product

United States

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